molecular formula C21H19N3O3S B2568478 Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 872689-29-7

Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2568478
CAS No.: 872689-29-7
M. Wt: 393.46
InChI Key: JRFXDMAOWDFSCM-UHFFFAOYSA-N
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Description

Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a pyridazine ring substituted with a p-tolyl group and a thioacetamido linkage, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as p-tolyl halides.

    Thioacetamido Linkage Formation: The thioacetamido linkage is formed by reacting the pyridazine derivative with thioacetic acid or its derivatives under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioacetamido group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Potential use in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The pyridazine ring and thioacetamido linkage are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs.

    Thioacetamido Compounds: Molecules containing thioacetamido linkages.

Uniqueness

Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate is unique due to its specific combination of a pyridazine ring, p-tolyl group, and thioacetamido linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-[[2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14-3-5-15(6-4-14)18-11-12-20(24-23-18)28-13-19(25)22-17-9-7-16(8-10-17)21(26)27-2/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFXDMAOWDFSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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